5-bromo-N-(4-methoxybenzyl)pyridin-2-amine
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Overview
Description
5-bromo-N-(4-methoxybenzyl)pyridin-2-amine is a compound that has been synthesized for use in drug discovery . It is an intermediate compound, meaning it is used in the synthesis of other compounds .
Synthesis Analysis
This compound was synthesized by the reaction of 5-bromo-pyridin-2-amine and 3,4-dimeth-oxy-benzaldehyde . It is also a key intermediate in the atroposelective synthesis of the potent KRAS G12C covalent inhibitor divarasib (GDC-6036) .Molecular Structure Analysis
The molecular formula of this compound is C13H13BrN2O . In the crystal form of the compound, molecules are linked via pairs of N-H⋯N hydrogen bonds, leading to the formation of inversion dimers .Physical and Chemical Properties Analysis
The compound has a molecular weight of 293.16 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Photophysical and Photochemical Properties
- Novel benzenesulfonamide derivatives, including a compound structurally similar to "5-bromo-N-(4-methoxybenzyl)pyridin-2-amine," were synthesized and characterized. Their photophysical and photochemical properties were investigated, highlighting their suitability for photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial Activity
- Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes, including a compound similar to the one of interest, showed varying degrees of antimicrobial activity against several bacterial strains, indicating their potential as antimicrobial agents (Dueke-Eze, Fasina, & Idika, 2011).
Photodynamic Therapy Applications
- A zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base related to "this compound" was synthesized and characterized. Its photophysical and photochemical properties suggest it could be a potential photosensitizer candidate in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Synthesis of Intermediates for Drug Development
- The compound and its derivatives have been utilized in the synthesis of intermediates for drug development, including HIV-1 integrase inhibitors, demonstrating the versatility and significance of these compounds in medicinal chemistry (Boros et al., 2007).
Environmental and Biological Applications
- Research into the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions, including derivatives of "this compound," highlighted their potential in environmental and biological applications. The study examined their quantum mechanical properties and biological activities, offering insights into their applicability in various fields (Ahmad et al., 2017).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of potent inhibitors like divarasib (gdc-6036), which targets the kras g12c .
Mode of Action
Related compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 5-bromo-N-(4-methoxybenzyl)pyridin-2-amine may interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been involved in the synthesis of inhibitors that affect the kras pathway , suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Properties
IUPAC Name |
5-bromo-N-[(4-methoxyphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-12-5-2-10(3-6-12)8-15-13-7-4-11(14)9-16-13/h2-7,9H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHEDDBYDZCJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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